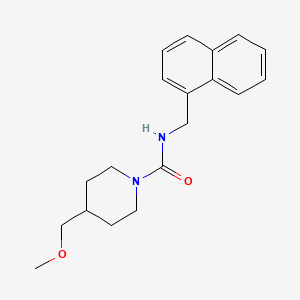

![molecular formula C13H15NOS2 B2750810 N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide CAS No. 2034564-03-7](/img/structure/B2750810.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

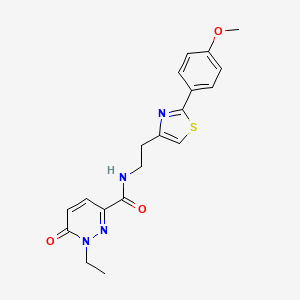

Description

Propanamide, also known as propionamide, is an organic compound with the chemical formula CH3CH2C=O(NH2). It is the amide of propanoic acid and is a mono-substituted amide .

Synthesis Analysis

Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate .Molecular Structure Analysis

The molecular structure of propanamide consists of a carbonyl group (C=O) and an amide group (NH2) attached to a two-carbon chain .Chemical Reactions Analysis

Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas .Physical And Chemical Properties Analysis

Propanamide is a yellow liquid with a molar mass of 73.095 g/mol. It has a density of 1.042 g/mL, a melting point of 80 °C, and a boiling point of 213 °C. It is very soluble in water .Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

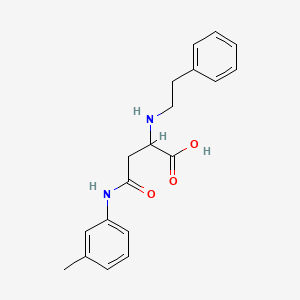

N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide (referred to as compound 3) is synthesized by coupling ibuprofen with tryptamine via an amide bond formation. Here’s how it contributes to the field of NSAIDs:

- Ibuprofen Derivative : Compound 3 is structurally related to ibuprofen (2), a widely used NSAID known for its analgesic, antipyretic, and anti-inflammatory properties. By incorporating tryptamine, compound 3 may exhibit similar anti-inflammatory effects while potentially offering additional benefits due to its unique structure .

Biological Activities and Drug Development

Tryptamine derivatives are known for their diverse biological activities. Let’s explore how compound 3 fits into this context:

- Biological Activity : Tryptamine and its derivatives have been studied for their effects on neurotransmission, mood regulation, and other physiological processes. Compound 3, with its indole moiety, could potentially modulate serotonin receptors or other pathways, making it interesting for further investigation .

Antibacterial and Antifungal Agents

Although not directly tested, the structural features of compound 3 make it an intriguing candidate for antimicrobial studies:

- Aromatic Moieties : The bithiophene and indole rings are known to influence biological activity. Researchers could assess compound 3’s antibacterial and antifungal potential by synthesizing analogs and evaluating their efficacy .

Safety and Hazards

While specific safety data for “N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide” is not available, general precautions for handling similar compounds include avoiding inhalation, ingestion, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS2/c1-2-13(15)14-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDVDKFENAJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)

![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)

![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)

![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)